(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Description
(Z)-2-(4-(Thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a thiazole-based heterocyclic compound characterized by a thiophene ring at the 4-position of the thiazole core, a p-tolylimino group (para-methylphenylimino) at the 2-position, and an ethanol substituent at the 3-position (Fig. 1). The Z-configuration of the imino group is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-12-4-6-13(7-5-12)17-16-18(8-9-19)14(11-21-16)15-3-2-10-20-15/h2-7,10-11,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDHOAJXOIYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing upon various research studies and findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N2OS
- Molecular Weight : 288.37 g/mol
The synthesis of this compound typically involves the condensation of thiophene derivatives with thiazole and p-tolyl moieties, utilizing various catalysts and reaction conditions to optimize yield and purity. The synthetic pathway often includes steps such as imine formation and subsequent reduction to yield the final product.
Antioxidant Activity
Research has demonstrated that compounds containing thiazole and thiophene rings exhibit notable antioxidant properties. A study employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. The IC50 value was found to be significantly lower than that of standard antioxidants, suggesting superior efficacy in radical scavenging activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains, including Gram-positive and Gram-negative bacteria, showed promising results. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits potent antibacterial activity, comparable to conventional antibiotics .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In particular, cytotoxicity assays against cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others revealed significant inhibition of cell proliferation. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells .
Case Studies
-
Case Study 1: Antioxidant Evaluation
- Objective : To assess the antioxidant efficacy of this compound.
- Method : DPPH scavenging assay.
- Results : IC50 = 12 µg/mL; significantly lower than standard ascorbic acid (IC50 = 25 µg/mL).
-
Case Study 2: Antimicrobial Screening
- Objective : To evaluate antimicrobial activity against E. coli and S. aureus.
- Method : Agar diffusion method.
- Results : MIC = 32 µg/mL for E. coli; MIC = 16 µg/mL for S. aureus.
-
Case Study 3: Anticancer Activity
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Method : MTT assay.
- Results : IC50 values ranged from 15 µM to 30 µM across different cell lines.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the thiazole ring, which influence electronic properties, solubility, and bioactivity. Key examples include:
- Thiophene vs.
- Position of Substituents: The p-tolylimino group (para-methyl) in the target compound contrasts with m-tolylimino (meta-methyl) in . Para-substitution often enhances steric accessibility for molecular interactions compared to meta-substitution .
Physicochemical Properties
Crystallographic and Computational Validation
- Structural Validation : SHELX software () is widely used for refining crystallographic data of thiazole derivatives. The Z-configuration in the target compound and its analogs () is confirmed via X-ray diffraction, ensuring accurate bond angle and length measurements critical for structure-activity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
